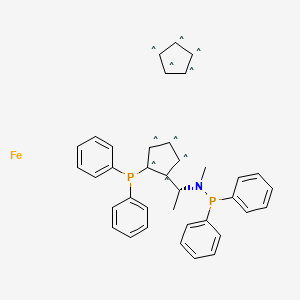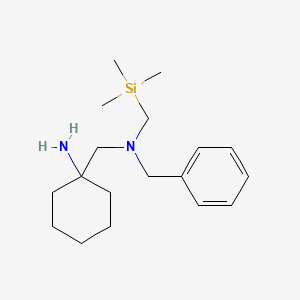
Selenonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selenonium bromide is an organoselenium compound characterized by the presence of a selenium atom bonded to three organic groups and a bromide ion
Preparation Methods
Synthetic Routes and Reaction Conditions: Selenonium bromide can be synthesized through several methods. One common approach involves the reaction of selenides with alkyl halides. For instance, the reaction of dimethyl selenide with methyl bromide in the presence of a base such as sodium hydroxide can yield this compound. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Selenonium bromide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form selenoxides or other higher oxidation state selenium compounds.
Reduction: Reduction reactions can convert this compound to selenides or elemental selenium.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles, leading to the formation of various selenonium derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. These reactions typically occur under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used, with reactions conducted under anhydrous conditions.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed:
Oxidation: Selenoxides or seleninic acids.
Reduction: Selenides or elemental selenium.
Substitution: Various selenonium derivatives depending on the nucleophile used.
Scientific Research Applications
Selenonium bromide has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Selenonium compounds are studied for their potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing into the use of selenonium compounds as therapeutic agents, particularly in the treatment of diseases related to oxidative stress.
Industry: this compound is used in the synthesis of materials with unique electronic and optical properties, making it valuable in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism by which selenonium bromide exerts its effects involves the interaction of the selenium atom with various molecular targets. In biological systems, selenonium compounds can mimic the activity of selenoenzymes, participating in redox reactions and protecting cells from oxidative damage. The selenium atom in this compound can also form covalent bonds with nucleophilic sites in biomolecules, influencing their structure and function.
Comparison with Similar Compounds
Selenonium Chloride: Similar to selenonium bromide but with a chloride ion instead of a bromide ion.
Selenonium Iodide: Contains an iodide ion and exhibits different reactivity due to the larger size and lower electronegativity of iodine.
Selenoxides: Oxidized forms of selenonium compounds with different chemical properties and reactivity.
Uniqueness: this compound is unique due to the specific reactivity imparted by the bromide ion. This reactivity can influence the compound’s behavior in substitution reactions and its ability to form stable intermediates in various chemical processes. Additionally, the bromide ion’s size and electronegativity can affect the overall stability and solubility of the compound in different solvents.
Properties
Molecular Formula |
BrSe |
|---|---|
Molecular Weight |
158.88 g/mol |
InChI |
InChI=1S/BrSe/c1-2 |
InChI Key |
GJXHDRMNQLYQOQ-UHFFFAOYSA-N |
Canonical SMILES |
[Se]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12060178.png)

![4-Methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid](/img/structure/B12060187.png)







